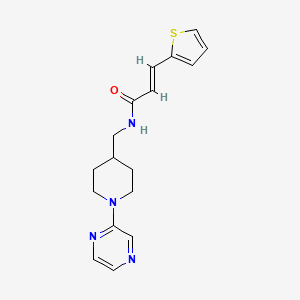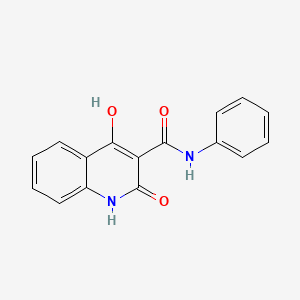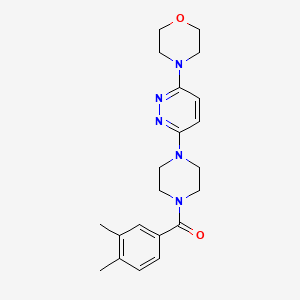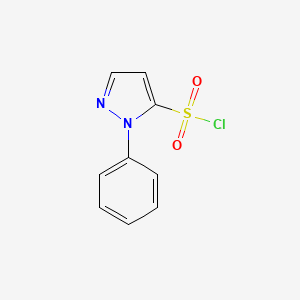
(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known as PPTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Polymer Synthesis and Characterization
(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, due to its molecular structure, plays a role in the synthesis of multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group. These monomers are used for homopolymerization and copolymerization with styrene and methyl methacrylate, leading to various polymers characterized by FT-IR, NMR spectroscopy, and GPC (Ling & Habicher, 2001).
Crystal Structure Analysis
The compound's molecular structure assists in the formation of other complex molecules. For instance, it can lead to the creation of compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, with the pyrazole ring forming a dihedral angle with the piperidine ring. This structural information is crucial for understanding molecular interactions and designing new compounds (Richter et al., 2009).
Synthesis and Structure Elucidation
The compound is integral in synthesizing structurally complex molecules, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. These syntheses often involve condensation reactions under specific conditions, with the structure determined using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Interaction Studies
It serves as a basis for studying molecular interactions, as seen in research involving the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This kind of research deepens the understanding of receptor-ligand interactions, beneficial for drug development (Shim et al., 2002).
Nonlinear Optical Properties
The pyrazine and thiophene components of this compound are of interest in the field of optoelectronics. Compounds like 1-(pyren-1-yl)−3-(4-Methyl thiophene-2-yl) acrylic ketone show significant two-photon absorption behavior, indicating potential for optoelectronic and bio-imaging applications (Shi et al., 2017).
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound, such as those found in pyrazolo-pyridine analogs, have shown promising results in inflammation regulation. These compounds have exhibited significant anti-inflammatory and antioxidant activities, indicating their potential as therapeutic agents (Bilavendran et al., 2019).
Drug Design and Discovery
In the realm of drug design, this compound contributes to the synthesis of antagonists of muscarinic (M3) receptors. The resultant molecules have been evaluated for their potential in treating conditions such as Parkinson's disease, demonstrating the compound's utility in medicinal chemistry (Broadley et al., 2011).
properties
IUPAC Name |
(E)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMXUSUKZEYNT-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2416072.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)





![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
